Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16221567
InChI: InChI=1S/C9H12F6O3/c1-7(2,3)18-6(16)17-4-8(11,12)5(10)9(13,14)15/h5H,4H2,1-3H3
SMILES:
Molecular Formula: C9H12F6O3
Molecular Weight: 282.18 g/mol

Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate

CAS No.:

Cat. No.: VC16221567

Molecular Formula: C9H12F6O3

Molecular Weight: 282.18 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate -

Specification

Molecular Formula C9H12F6O3
Molecular Weight 282.18 g/mol
IUPAC Name tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate
Standard InChI InChI=1S/C9H12F6O3/c1-7(2,3)18-6(16)17-4-8(11,12)5(10)9(13,14)15/h5H,4H2,1-3H3
Standard InChI Key VLHRVIZKZDWOBV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)OCC(C(C(F)(F)F)F)(F)F

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

The compound’s structure features a tert-butyl group ((CH3)3C(\text{CH}_3)_3\text{C}) bonded to a carbonate ester, which is further linked to a 2,2,3,4,4,4-hexafluorobutyl chain. The fluorine atoms’ electronegativity induces strong carbon-fluorine bonds, conferring exceptional stability and resistance to nucleophilic attack. The tert-butyl group contributes steric bulk, influencing the compound’s reactivity and solubility .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H12F6O3\text{C}_9\text{H}_{12}\text{F}_6\text{O}_3
Molecular Weight282.18 g/mol
CAS Number1980039-95-9
Boiling Point134–136°C (estimated)
Density1.345 g/mL (analogous compounds)
Refractive Indexn20Dn_{20}^D 1.341 (lit.)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ ~1.2 ppm for 1H^1\text{H}) and the hexafluorobutyl chain (δ ~−70 to −120 ppm for 19F^{19}\text{F}). Infrared (IR) spectroscopy shows characteristic carbonate carbonyl stretches near 1750 cm1^{-1} and C–F vibrations between 1100–1300 cm1^{-1} .

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves a two-step process:

  • Preparation of Hexafluorobutanol Derivative: 2,2,3,4,4,4-Hexafluorobutanol is synthesized via radical fluorination or halogen exchange reactions .

  • Carbonate Formation: The alcohol reacts with tert-butyl chloroformate ((CH3)3COCOCl(\text{CH}_3)_3\text{C}\text{O}\text{C}\text{O}\text{Cl}) in the presence of a base (e.g., pyridine) to form the carbonate ester .

(CH3)3COCOCl+HOCH2CF2CF2CF3(CH3)3COCOOCH2CF2CF2CF3+HCl(\text{CH}_3)_3\text{C}\text{O}\text{C}\text{O}\text{Cl} + \text{HO}\text{CH}_2\text{CF}_2\text{CF}_2\text{CF}_3 \rightarrow (\text{CH}_3)_3\text{C}\text{O}\text{C}\text{O}\text{O}\text{CH}_2\text{CF}_2\text{CF}_2\text{CF}_3 + \text{HCl}

Optimization Strategies

  • Temperature Control: Reactions are conducted at 0–5°C to minimize side reactions .

  • Solvent Selection: Dichloromethane or tetrahydrofuran (THF) enhances reactant solubility.

  • Purification: Distillation or column chromatography yields >95% purity .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound serves as a fluorinated building block for antitumor agents and antiviral drugs. Its lipophilicity improves drug bioavailability by enhancing membrane permeability. For example, fluorinated analogs of protease inhibitors exhibit 3–5× higher efficacy than non-fluorinated versions.

Advanced Materials

In materials science, it is used to synthesize fluoropolymers with exceptional thermal stability (decomposition temperatures >300°C) and chemical resistance . Coatings derived from such polymers reduce biofouling by 60–80% in marine environments .

Table 2: Comparative Performance of Fluorinated Coatings

PropertyFluorinated PolymerNon-Fluorinated Polymer
Water Contact Angle110–120°70–80°
Thermal Stability>300°C200–250°C
Chemical ResistanceResists acids/basesModerate degradation

Agrochemical Formulations

Fluorinated pesticides and herbicides incorporating this compound demonstrate prolonged environmental persistence and reduced leaching into groundwater . Field trials show a 40% reduction in application frequency compared to conventional formulations .

Environmental Impact and Disposal

Ecotoxicology

Fluorinated compounds like tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate exhibit environmental persistence due to C–F bond stability. Half-lives in soil exceed 5 years, posing bioaccumulation risks .

Disposal Guidelines

  • Incineration: High-temperature incinerators (≥1100°C) with fluoride scrubbing systems .

  • Regulatory Compliance: Adhere to EPA 40 CFR Part 261 for hazardous waste disposal.

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